Linariifolioside
Overview
Description
Linariifolioside is a flavonoid glycoside extracted from the plant Veronica linariifolia . This compound is known for its unique structure and bioactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Linariifolioside can be synthesized through the extraction of the dried whole herb of Veronica linariifolia. The process involves alcohol extraction followed by isolation using various chromatographic techniques . The compound has a molecular weight of 652.55 and a formula of C29H32O17 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Veronica linariifolia using solvents like ethanol. The extract is then purified through processes such as column chromatography and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Linariifolioside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in the compound.
Substitution: Substitution reactions can occur at different positions on the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include different glycosidic derivatives and modified flavonoid structures .
Scientific Research Applications
Linariifolioside has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides.
Biology: this compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Linariifolioside involves its interaction with various molecular targets and pathways. It is known to inhibit pro-inflammatory cytokine release, which can be beneficial in treating chronic inflammation and infection-induced inflammation . The compound also interacts with cellular signaling pathways, modulating the activity of enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Linariifolioside is unique among flavonoid glycosides due to its specific structure and bioactivity. Similar compounds include:
- Luteolin-7-O-beta-D-glucosyl- (1----2)-beta-D-glucoside
- Apigenin-7-O-alpha-L-rhamnoside
- Luteolin
- Apigenin
These compounds share structural similarities but differ in their specific glycosidic linkages and bioactivities, making this compound a distinct and valuable compound for research and application .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O17/c1-10(31)41-9-20-23(37)24(38)26(40)28(45-20)46-27-25(39)22(36)19(8-30)44-29(27)42-12-5-15(34)21-16(35)7-17(43-18(21)6-12)11-2-3-13(32)14(33)4-11/h2-7,19-20,22-30,32-34,36-40H,8-9H2,1H3/t19-,20-,22-,23-,24+,25+,26-,27-,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLRUUXTNVUGJL-DVFSQAIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159462 | |
Record name | Linariifolioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135546-08-6 | |
Record name | Linariifolioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135546086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linariifolioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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